N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine
CAS No.: 374770-41-9
Cat. No.: VC21410808
Molecular Formula: C23H21N3O2
Molecular Weight: 371.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 374770-41-9 |
---|---|
Molecular Formula | C23H21N3O2 |
Molecular Weight | 371.4g/mol |
IUPAC Name | N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine |
Standard InChI | InChI=1S/C23H21N3O2/c1-15-9-11-19-18(13-15)22(16-7-5-4-6-8-16)26-23(24-19)25-20-12-10-17(27-2)14-21(20)28-3/h4-14H,1-3H3,(H,24,25,26) |
Standard InChI Key | PEYFKWAIEGTKHY-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=C(C=C4)OC)OC |
Canonical SMILES | CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=C(C=C4)OC)OC |
Introduction
Chemical Properties and Structure
Molecular Characteristics
N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is characterized by its quinazoline scaffold with specific functional group substitutions. The compound has a molecular formula of C23H21N3O2 and a molecular weight of 371.44 g/mol . The structure features a quinazoline core with phenyl substitution at position 4, a methyl group at position 6, and a 2,4-dimethoxyphenyl group attached to the amino function at position 2. This arrangement of substituents contributes to the compound's unique chemical properties and potential biological activities.
Structural Analysis
The quinazoline core of this compound consists of a fused benzene and pyrimidine ring system, which is a common structural motif found in many pharmaceutically active compounds. The 2,4-dimethoxyphenyl group attached to the amino function at position 2 likely contributes to the compound's interactions with biological targets through hydrogen bonding capabilities. The methoxy groups on the phenyl ring can act as hydrogen bond acceptors, potentially enhancing binding affinity to target proteins.
Physical Properties
Based on structural analysis and comparison with similar quinazoline derivatives, N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine likely exists as a crystalline solid at room temperature. The presence of aromatic rings and nitrogen atoms in the structure suggests potential for π-π stacking interactions and hydrogen bonding in the solid state, which could influence its crystalline arrangement.
Synthesis and Preparation Methods
Synthetic Strategies for Quinazoline Derivatives
The synthesis of similar quinazoline derivatives often begins with substituted anthranilic acids as key starting materials. For example, synthesis of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives involves multiple steps including cyclization reactions and subsequent functional group modifications . A typical approach includes:
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Initial reaction of morpholine hydrochloride with urea in the presence of hydrochloric acid
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Cyclization reaction between substituted anthranilic acids and the resulting morpholine-4-carboxamide
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Chlorination of the intermediate using phosphorus oxytrichloride
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Final substitution with appropriate amine derivatives
Similar strategies could be adapted for the synthesis of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine, with modifications to introduce the specific substituents required.
Purification and Characterization
The purity and structural confirmation of synthesized quinazoline derivatives, including N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine, typically involve several analytical techniques. These include thin-layer chromatography (TLC) for purity assessment, melting point determination, and spectroscopic methods such as FTIR, NMR, and mass spectrometry for structural confirmation . Elemental analysis is also commonly employed to verify the elemental composition of the synthesized compounds.
Comparative Analysis with Related Compounds
Structural Comparison with Other Quinazoline Derivatives
N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine shares structural similarities with several other quinazoline derivatives that have been studied for their biological activities. One such related compound is N-[(2,4-dimethoxyphenyl)methyl]-6-[2-[(dimethylamino)methyl]phenyl]quinazolin-4-amine, which has a molecular formula of C26H28N4O2 and a molecular weight of 428.5 g/mol . The key differences include the position of substituents and the presence of additional functional groups, which could lead to different biological profiles.
Comparative Properties
Table 1: Comparative Properties of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine and Related Compounds
Biological Activity Comparison
While specific biological activity data for N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is limited in the available search results, insights can be gained from related compounds. For instance, certain 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives have shown significant anti-inflammatory and analgesic activities with COX-2 selectivity . Compound 5d from this series was noted to be particularly potent, suggesting that specific substitution patterns on the quinazoline core can enhance biological activity.
Crystallographic and Structural Analysis
Intermolecular Interactions
Quinazoline derivatives often exhibit various intermolecular interactions in their crystal structures. These include hydrogen bonding, π-π stacking, and other non-covalent interactions that contribute to the stability of the crystal lattice. For instance, in some quinazoline derivatives, non-classical intermolecular C–H···O and intramolecular C–H···N hydrogen bonds play important roles in constructing the solid structure . Similar interactions may be present in crystals of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine, though specific crystallographic studies would be needed to confirm this.
Structure-Property Relationships
The crystal structure and intermolecular interactions of quinazoline derivatives can significantly influence their physical properties, such as solubility, melting point, and stability. Understanding these structure-property relationships is crucial for the development of effective formulations for potential therapeutic applications. For N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine, the presence of the dimethoxyphenyl group may influence its crystal packing and solubility characteristics.
Computational Studies and Molecular Modeling
Molecular Docking Studies
Molecular docking is a valuable computational technique for predicting how small molecules, like N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine, might interact with target proteins. For related quinazoline derivatives, molecular docking studies have been conducted to investigate their binding to COX-2 and other biological targets . Similar studies could be performed for N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine to predict its potential binding modes and interactions with various biological targets.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish mathematical relationships between the structural features of compounds and their biological activities. For quinazoline derivatives, 3D-QSAR studies have been employed to rationalize their activity profiles and guide the design of more potent compounds . Such studies could provide valuable insights into the relationship between the structural features of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine and its potential biological activities.
Predictive Models for Biological Activity
Based on the structural features of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine and data from related compounds, predictive models could be developed to estimate its potential biological activities. These models would take into account the influence of the methyl group at position 6, the phenyl group at position 4, and the 2,4-dimethoxyphenyl group at position 2 on the compound's interaction with biological targets.
Future Research Directions
Synthetic Optimization
Future research could focus on developing more efficient synthetic routes for N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine. This might involve exploring alternative starting materials, catalysts, or reaction conditions to improve yield, purity, and scalability. Green chemistry approaches, such as the use of environmentally friendly solvents or solvent-free conditions, could also be investigated.
Expanded Biological Evaluation
Comprehensive biological screening of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine would be valuable to determine its full spectrum of activities. This could include testing for anti-inflammatory, analgesic, antimicrobial, and anticancer activities, among others. Structure-activity relationship studies with systematically varied substituents could also provide insights into the key structural features responsible for biological activity.
Advanced Formulation Studies
For potential therapeutic applications, studies on the formulation of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine would be important. This could involve investigating its solubility in various pharmaceutical vehicles, stability under different storage conditions, and development of suitable delivery systems to enhance bioavailability.
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